molecular formula C23H19N3O3 B2550412 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide CAS No. 1105205-83-1

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2550412
CAS No.: 1105205-83-1
M. Wt: 385.423
InChI Key: KMDYAHBOYDRUFU-UHFFFAOYSA-N
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Description

2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features a unique combination of benzofuran, oxazole, and indole moieties

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide is likely to interact with a variety of enzymes, proteins, and other biomolecules. The indole group, for example, is known to bind with high affinity to multiple receptors . Similarly, benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . The exact nature of these interactions, however, would require further experimental investigation.

Cellular Effects

The effects of this compound on cellular processes are likely to be diverse, given the range of biological activities associated with indole and benzofuran derivatives . It could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The specific cellular effects of this compound would need to be determined through experimental studies.

Molecular Mechanism

The molecular mechanism of action of this compound is likely to involve binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression . The presence of the indole and benzofuran groups suggests that the compound could interact with a variety of molecular targets .

Metabolic Pathways

The metabolic pathways involving this compound could potentially be complex, given the presence of multiple functional groups that could be subject to metabolic transformations . This could involve interactions with various enzymes or cofactors, and could also affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and oxazole intermediates, followed by their coupling with the indole derivative.

    Benzofuran Synthesis: The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Oxazole Synthesis: The oxazole ring can be formed through the cyclization of α-haloketones with primary amides under basic conditions.

    Coupling Reaction: The final step involves coupling the benzofuran and oxazole intermediates with the indole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and benzofuran rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
  • 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]ethanamide
  • 2-[5-(1-Benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propionamide

Uniqueness

The uniqueness of this compound lies in its specific combination of benzofuran, oxazole, and indole moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c27-23(24-10-9-16-14-25-19-7-3-2-6-18(16)19)13-17-12-22(29-26-17)21-11-15-5-1-4-8-20(15)28-21/h1-8,11-12,14,25H,9-10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDYAHBOYDRUFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CC(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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